2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol
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Overview
Description
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is a complex organic compound that features a furan ring substituted with bromine and dimethylamino groups, a methylene bridge, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol typically involves multi-step organic reactionsThe methylene bridge is then formed through a condensation reaction with an appropriate aldehyde or ketone, and finally, the chlorophenol moiety is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-[[[4-bromo-5-(dimethylamino)-2-furanyl]methylene]amino]-2-methyl-
- (2E)-2-{[4-Bromo-5-(dimethylamino)-2-furyl]methylene}hydrazinecarbothioamide
Uniqueness
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
Molecular Formula |
C13H12BrClN2O2 |
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Molecular Weight |
343.60 g/mol |
IUPAC Name |
2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-5-chlorophenol |
InChI |
InChI=1S/C13H12BrClN2O2/c1-17(2)13-10(14)6-9(19-13)7-16-11-4-3-8(15)5-12(11)18/h3-7,18H,1-2H3 |
InChI Key |
YTUQUBARLSAGGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=C(C=C(C=C2)Cl)O)Br |
Origin of Product |
United States |
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